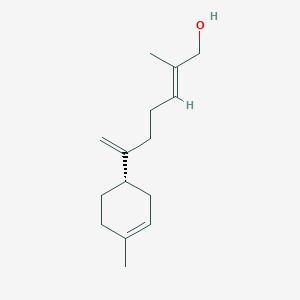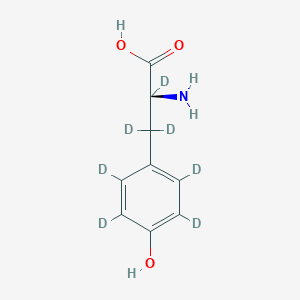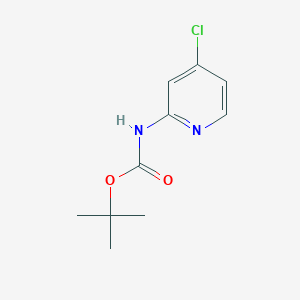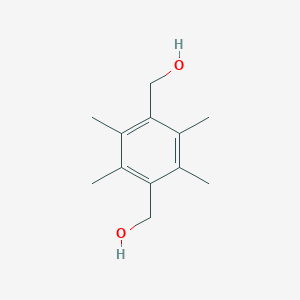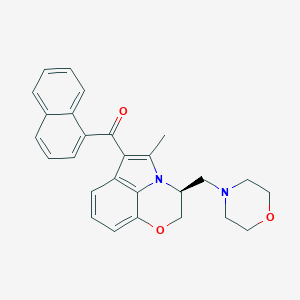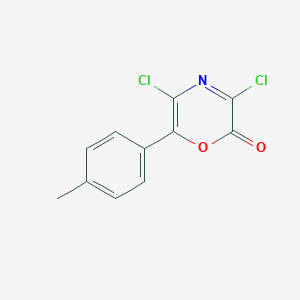
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one, also known as DMO, is a heterocyclic organic compound that belongs to the oxazinone family. It is a white crystalline powder that is soluble in organic solvents like chloroform and methanol. DMO has gained attention in scientific research due to its potential applications in medicinal chemistry, agrochemicals, and material science.
Mechanism Of Action
The mechanism of action of 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one is not fully understood, but it is believed to involve the inhibition of enzymes like cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators like prostaglandins and leukotrienes. 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one also interacts with DNA and RNA, leading to the disruption of cellular processes like DNA replication and transcription.
Biochemical And Physiological Effects
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one has been shown to have various biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one also exhibits antibacterial activity by disrupting the bacterial cell membrane. It has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models.
Advantages And Limitations For Lab Experiments
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory. It has a broad range of biological activities and can be used to study various cellular processes. However, 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one also has some limitations. It is not water-soluble, which limits its use in aqueous environments. It also has a short half-life, which may affect its efficacy in vivo.
Future Directions
There are several future directions for research on 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one. One area of interest is the development of 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one analogs with improved pharmacokinetic properties. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one. Additionally, 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one has potential applications in the development of novel materials like polymers and coatings. Further research in these areas could lead to the development of new drugs and materials with improved properties.
Conclusion
In conclusion, 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one is a heterocyclic organic compound that has potential applications in medicinal chemistry, agrochemicals, and material science. Its synthesis method involves the reaction of 4-methylphenyl isocyanate with 3,5-dichlorosalicylic acid in the presence of a base catalyst. 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one exhibits a broad range of biological activities and has been extensively studied for its potential as a drug candidate. Further research in this area could lead to the development of new drugs and materials with improved properties.
Synthesis Methods
The synthesis of 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one involves the reaction of 4-methylphenyl isocyanate with 3,5-dichlorosalicylic acid in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazinone ring. The yield of 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one can be improved by optimizing reaction conditions like temperature, solvent, and catalyst concentration.
Scientific Research Applications
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one has been extensively studied for its potential applications in medicinal chemistry. It exhibits a broad spectrum of biological activities like anti-inflammatory, antimicrobial, antitumor, and antiviral properties. 3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also shows promising results in the treatment of viral infections like HIV and herpes simplex virus.
properties
CAS RN |
131882-03-6 |
|---|---|
Product Name |
3,5-Dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one |
Molecular Formula |
C11H7Cl2NO2 |
Molecular Weight |
256.08 g/mol |
IUPAC Name |
3,5-dichloro-6-(4-methylphenyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6-2-4-7(5-3-6)8-9(12)14-10(13)11(15)16-8/h2-5H,1H3 |
InChI Key |
OKJHXSNPVYARTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
synonyms |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(4-methylphenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



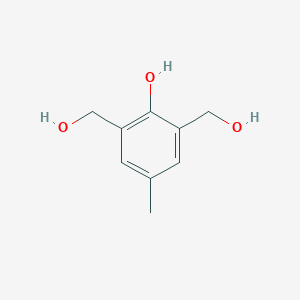
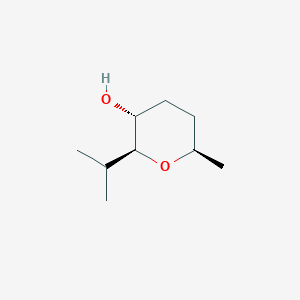
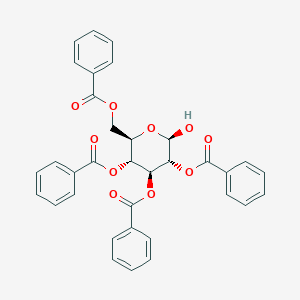
![4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B160610.png)

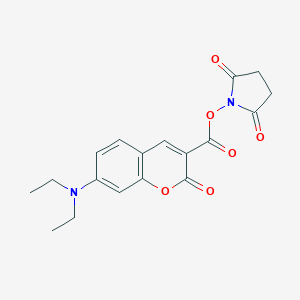
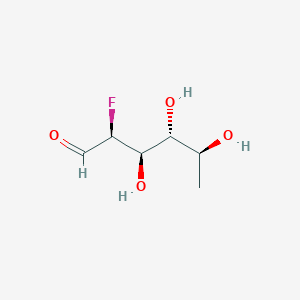
![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)
![3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B160618.png)
